N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE
Overview
Description
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the attachment of the dibenzoazepine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine: Shares the dibenzoazepine core but lacks the thiazole and dichlorophenyl groups.
5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-4,6-diyl dimethanol: Another dibenzoazepine derivative with different functional groups.
Uniqueness
N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N3S/c1-31(27-30-24(18-33-27)22-14-13-21(28)17-23(22)29)15-6-16-32-25-9-4-2-7-19(25)11-12-20-8-3-5-10-26(20)32/h2-5,7-10,13-14,17-18H,6,11-12,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBZTBCTYYAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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